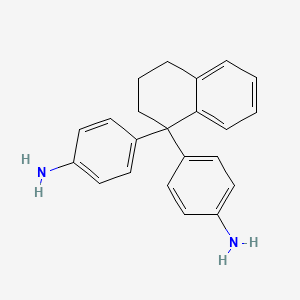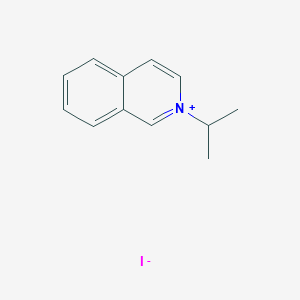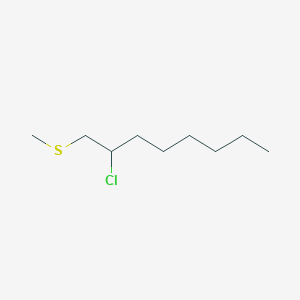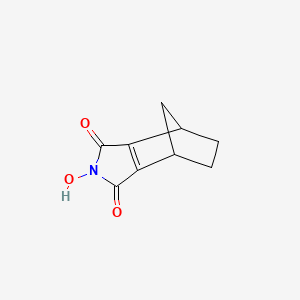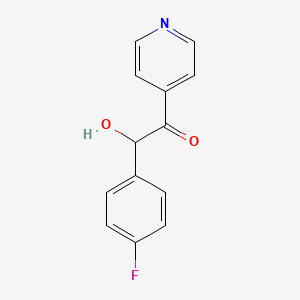
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one is an organic compound that features a fluorophenyl group and a pyridinyl group attached to a central ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxo-1-(pyridin-4-yl)ethan-1-one.
Reduction: Formation of 2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and pyridinyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
- 2-(4-Bromophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
- 2-(4-Methylphenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one
Uniqueness
2-(4-Fluorophenyl)-2-hydroxy-1-(pyridin-4-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity to biological targets. The fluorine atom also influences the compound’s electronic properties, making it distinct from its chloro, bromo, and methyl analogs.
特性
CAS番号 |
113397-57-2 |
|---|---|
分子式 |
C13H10FNO2 |
分子量 |
231.22 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-2-hydroxy-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8,12,16H |
InChIキー |
SGFLYPTYXNFPEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=NC=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


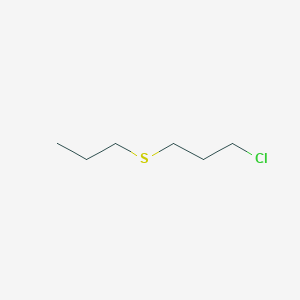

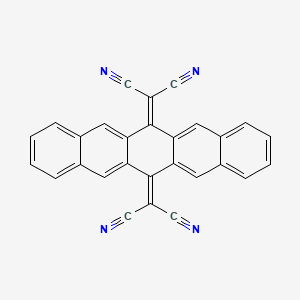
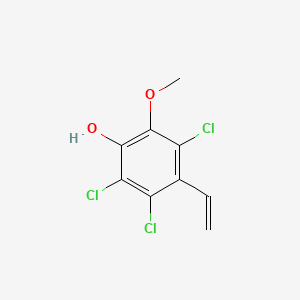
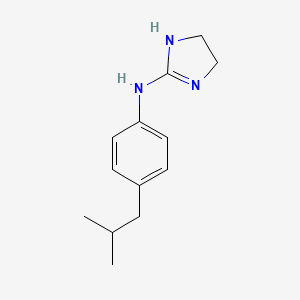
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

